molecular formula C24H30N4O3S B2679022 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide CAS No. 886905-19-7

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide

Cat. No. B2679022
CAS RN: 886905-19-7
M. Wt: 454.59
InChI Key: AACCRABCKBYVLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing the benzimidazole nucleus, which is present in your compound, has been extensively studied due to their wide-ranging biological activity . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides .


Molecular Structure Analysis

The benzimidazole nucleus is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Antitumor Activity

The compound’s structural complexity makes it an attractive candidate for antitumor research. Researchers have explored its potential as an antitumor agent against various cancer cell lines. By understanding its mechanism of action and optimizing its structure, scientists aim to develop novel therapies that selectively target cancer cells while minimizing side effects .

DNA Binding and Drug Development

“N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide” has shown promising interactions with DNA. Computational studies, UV-visible spectroscopy, and viscosity measurements indicate that it binds spontaneously and reversibly to DNA. This property positions it as a potential drug candidate for various biological applications .

Antiviral Properties

Imidazole derivatives often exhibit antiviral activity. Researchers have explored the compound’s effectiveness against viral infections. By targeting specific viral enzymes or proteins, it may contribute to the development of new antiviral drugs .

Anti-Inflammatory Effects

The compound’s unique structure suggests potential anti-inflammatory properties. Investigating its impact on inflammatory pathways and cytokine production could lead to novel anti-inflammatory agents .

Antidiabetic Potential

Given the increasing prevalence of diabetes, compounds with antidiabetic properties are of great interest. Researchers have explored the effects of imidazole derivatives on glucose metabolism and insulin sensitivity. This compound’s structure may offer clues for designing effective antidiabetic drugs .

Ulcerogenic Activity

While some imidazole derivatives exhibit ulcerogenic effects, further research is needed to understand the specific mechanisms involved. Investigating the compound’s impact on gastric mucosa and its potential role in ulcer formation could provide valuable insights .

properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S/c1-3-17(4-2)24(29)25-19-9-11-20(12-10-19)32(30,31)28-15-13-18(14-16-28)23-26-21-7-5-6-8-22(21)27-23/h5-12,17-18H,3-4,13-16H2,1-2H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACCRABCKBYVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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